N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea
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Overview
Description
“N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea” is a chemical compound with the molecular formula C12H15ClN2OS and a molecular weight of 270.78 . It is also known by other synonyms such as “1-[(3-chloro-4-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)thiourea” and "1-Allyl-3-(3-chloro-4-methoxybenzyl)thiourea" .
Physical And Chemical Properties Analysis
“N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea” has a predicted boiling point of 380.4±52.0 °C and a predicted density of 1.201±0.06 g/cm3 . Its pKa value is predicted to be 13.51±0.70 .Scientific Research Applications
Coordination Chemistry
Thioureas are known for their ability to act as ligands in coordination complexes due to their multiple binding sitesN-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea can bind with transition metals, forming complexes that are studied for their structural and electronic properties . These complexes have potential applications in catalysis, material science, and as models for biological systems.
Biological Activities
The thiourea moiety is associated with a broad spectrum of biological activities. Compounds like N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea have been researched for their antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties . Each of these activities represents a unique application in pharmaceuticals and agriculture.
Ion Sensors
Due to the presence of both soft and hard donors within the same molecular framework, thioureas can be applied as ion sensors. They can detect the presence of various ions in a solution, which is crucial in environmental monitoring and industrial processes .
Molecular Electronics
Thioureas have applications in molecular electronics due to their ability to form stable complexes with metals and their inherent electronic properties. They can be used in the design of molecular switches, transistors, and other components of molecular electronic devices .
Corrosion Inhibitors
The compound’s ability to form complexes with metals also makes it useful as a corrosion inhibitor. It can protect metal surfaces from corroding, which is valuable in maintaining infrastructure and machinery .
Metal Extraction
In metallurgy, thioureas are used for the extraction of precious metals like gold and silver from ores. They act as complexing agents, making the process more efficient and environmentally friendly compared to traditional methods .
Drug Design and Development
The structural versatility of thioureas allows them to be used as scaffolds in drug design. They can be modified to enhance their interaction with biological targets, leading to the development of new therapeutic agents .
Material Science
Thioureas are investigated for their potential in creating new materials with unique properties. They can contribute to the development of advanced polymers, coatings, and other materials that could be used in various industries .
Mechanism of Action
Target of Action
This compound is a derivative of thiourea, which is known to have various biological activities
Mode of Action
It’s known that thiourea derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiourea derivatives are known to interact with multiple biochemical pathways
Result of Action
As a thiourea derivative, it may have various biological activities
properties
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-3-6-14-12(17)15-8-9-4-5-11(16-2)10(13)7-9/h3-5,7H,1,6,8H2,2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWWEMIXPTTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NCC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea |
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